molecular formula C25H24N4O2 B10922349 6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922349
M. Wt: 412.5 g/mol
InChI Key: RKACNAROHYYPGZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrazole with a suitable pyridine derivative can lead to the formation of the pyrazolo[3,4-b]pyridine core. The subsequent introduction of the cyclopropyl, ethoxyphenyl, and carboxamide groups can be achieved through various organic transformations such as alkylation, acylation, and amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-3-31-22-12-8-7-11-20(22)27-25(30)19-15-21(17-13-14-17)26-24-23(19)16(2)28-29(24)18-9-5-4-6-10-18/h4-12,15,17H,3,13-14H2,1-2H3,(H,27,30)

InChI Key

RKACNAROHYYPGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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